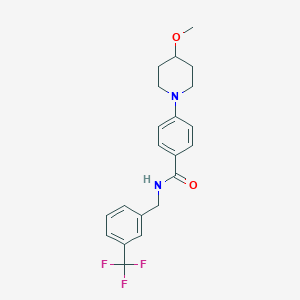

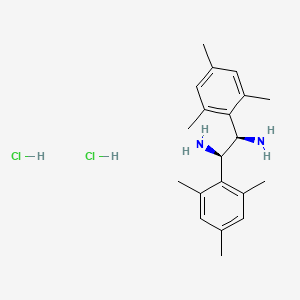

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of pyrazole with other organic compounds. For example, one study describes the synthesis of a similar compound via a three-step procedure including a Buchwald–Hartwig arylamination .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Pyrazole compounds can undergo a variety of reactions, including nucleophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For a similar compound, the density was predicted to be 1.40±0.1 g/cm3 .Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide, through derivatives or structural analogs, has been implicated in the inhibition of Cytochrome P450 enzymes, which are essential for drug metabolism in the human liver. These enzymes metabolize a diverse number of drugs, and understanding the selectivity of chemical inhibitors towards specific CYP isoforms is critical for predicting drug-drug interactions when multiple drugs are administered. Chemical inhibitors with specificity towards CYP isoforms can decipher the involvement of specific enzymes in the metabolism of drugs, highlighting the importance of such compounds in enhancing the safety and efficacy of drug therapy (Khojasteh et al., 2011).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

The study of heterocyclic N-oxide derivatives, which are structurally related to this compound, showcases their significance in organic synthesis, catalysis, and drug development. These compounds serve as versatile synthetic intermediates with applications in forming metal complexes, designing catalysts, and exhibiting potential as medicinal agents with various activities such as anticancer, antibacterial, and anti-inflammatory properties. This underscores the role of such compounds in advancing chemical synthesis and medical applications, promoting innovative solutions in drug development (Li et al., 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(E)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-23-14-17(13-22-23)18-11-16(9-10-20-18)12-21-19(24)8-7-15-5-3-2-4-6-15/h2-11,13-14H,12H2,1H3,(H,21,24)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXZUOPEVNLWMV-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2534431.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2534435.png)

![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2534436.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid](/img/structure/B2534437.png)

![(2,6-difluorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2534438.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)

![N,N-diethyl-5-methyl-1-(3-nitrobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)